molecular formula C7H12O3S B1453802 Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate CAS No. 1248642-62-7

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Cat. No. B1453802
CAS RN: 1248642-62-7
M. Wt: 176.24 g/mol
InChI Key: XNDWGOUMKOJUGG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a chemical compound with the molecular formula C7H12O3S and a molecular weight of 176.24 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate consists of a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. This ring is substituted at the 3-position with a hydroxy group and a carboxylate ester group .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate has a molecular weight of 176.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, are pivotal in the development of organic semiconductors . These compounds are used to create materials with semiconducting properties that are essential for organic field-effect transistors (OFETs). Their molecular structure allows for efficient charge transport, which is crucial for the performance of OFETs .

OLED Fabrication

In the field of organic light-emitting diodes (OLEDs) , thiophene-based molecules are employed due to their excellent electroluminescent properties. They contribute to the fabrication of OLEDs by providing stability and color purity, which are significant for display and lighting applications .

Corrosion Inhibitors

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate can be applied as a corrosion inhibitor in industrial chemistry. Its thiophene moiety interacts with metal surfaces to form a protective layer, thereby preventing corrosion and extending the lifespan of metal components .

Anticancer Activity

Thiophene derivatives exhibit anticancer properties by interfering with the proliferation of cancer cells. Research has shown that certain thiophene compounds can be effective against specific cancer cell lines, making them potential candidates for anticancer drugs .

Antimicrobial Agents

The antimicrobial activity of thiophene compounds is well-documented. Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate derivatives have been synthesized and tested against various bacterial and fungal species, showing promising results as antimicrobial agents .

Anti-inflammatory Drugs

Thiophene-based compounds like Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate are known to possess anti-inflammatory effects . They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs) that help reduce inflammation and pain .

Antioxidant Properties

In the realm of antioxidants, thiophene derivatives have shown to exhibit antioxidant properties . They can neutralize free radicals and are investigated for their potential to protect against oxidative stress-related diseases .

Antihypertensive and Anti-atherosclerotic Effects

Lastly, Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate has applications in cardiovascular research due to its antihypertensive and anti-atherosclerotic effects . These properties are beneficial in the development of treatments for hypertension and atherosclerosis .

properties

IUPAC Name

ethyl 3-hydroxythiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-10-6(8)7(9)3-4-11-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWGOUMKOJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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